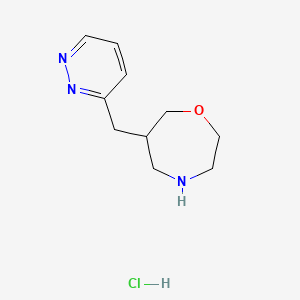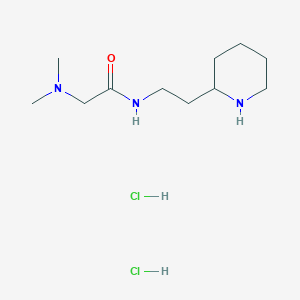
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt)
描述
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an azetidine ring, and a carboxylic acid amide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) typically involves multiple steps, starting with the preparation of the pyridine and azetidine precursors. The key steps include:
Formation of the Pyridine Precursor: This involves the reaction of a suitable pyridine derivative with a propyl chain, often through a nucleophilic substitution reaction.
Synthesis of the Azetidine Ring: The azetidine ring is formed via cyclization reactions, which can be achieved using various methods such as ring-closing metathesis or intramolecular nucleophilic substitution.
Coupling of the Pyridine and Azetidine Units: The final step involves coupling the pyridine and azetidine units through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acid amide
- 2-(3-Pyridin-2-yl-propyl)-azetidine-2-carboxylic acid amide
Uniqueness
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2C2HF3O2/c13-11(16)12(6-8-15-12)5-1-3-10-4-2-7-14-9-10;2*3-2(4,5)1(6)7/h2,4,7,9,15H,1,3,5-6,8H2,(H2,13,16);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKBRPJFDUJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=CN=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


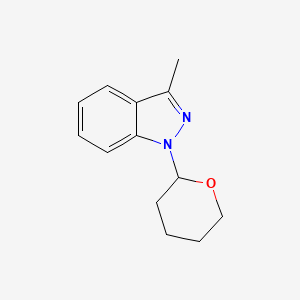

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
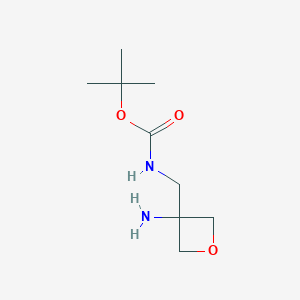
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)
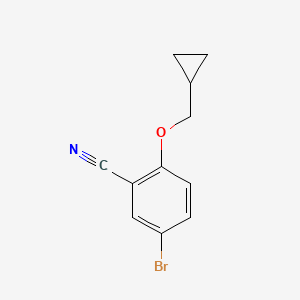
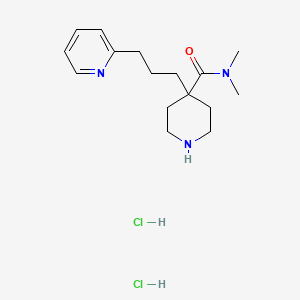
![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)
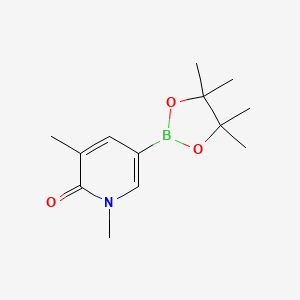
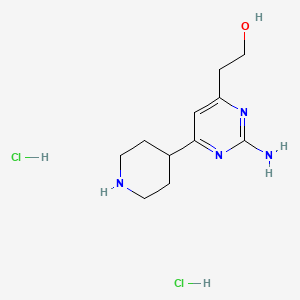
![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)
![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
